molecular formula C17H15ClFNO3 B105652 Progabide acid CAS No. 62665-97-8

Progabide acid

Numéro de catalogue: B105652
Numéro CAS: 62665-97-8
Poids moléculaire: 335.8 g/mol
Clé InChI: AJPSGLKFKRSEBJ-VKAVYKQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Progabide acid is a derivative of progabide, a compound known for its therapeutic applications, particularly in the treatment of epilepsy. Progabide itself is an analogue and prodrug of gamma-aminobutyric acid (GABA), which acts as an agonist for GABA receptors, including GABA A, GABA B, and GABA A-ρ receptors . This compound retains many of these properties, making it a subject of interest in both clinical and research settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of progabide acid involves several steps, starting from the basic chemical structure of progabide. The process typically includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and nitration.

    Hydrolysis: The intermediate is then subjected to hydrolysis under controlled conditions to yield this compound.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Progabide acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

Applications De Recherche Scientifique

Epilepsy Treatment

Progabide is primarily indicated for epilepsy management. Clinical trials have demonstrated its efficacy as an adjunct therapy for patients with therapy-resistant epilepsy.

  • Study Findings : A double-blind crossover trial involving 20 patients showed that 14 out of 15 participants experienced a reduction in seizure frequency during treatment with progabide compared to placebo, with reductions ranging from 45% to 97% in some cases .
StudyParticipantsTreatment DurationSeizure Reduction (%)
156 weeks45-97
206 weeksSignificant reduction observed

Management of Spasticity

Progabide has been evaluated for its effectiveness in treating spasticity associated with multiple sclerosis.

  • Study Findings : In a randomized controlled trial, patients receiving progabide reported reduced spasticity without increased motor weakness. However, adverse events were noted, including elevated liver enzymes .
StudyParticipantsTreatment Dosage (mg/kg)Outcome
32Up to 45Reduced spasticity; adverse events noted

Antidepressant Potential

Recent case studies suggest that progabide may offer antidepressant effects in patients unresponsive to traditional therapies.

  • Case Study : A report highlighted a patient with major depressive disorder who responded positively to progabide treatment, indicating its potential as an alternative antidepressant therapy .

Investigations in Other Disorders

Progabide has been explored for various other conditions:

  • Parkinson's Disease : It has shown mixed results, sometimes exacerbating symptoms while alleviating dyskinesia .
  • Anxiety Disorders : Limited studies suggest potential benefits but lack robust clinical evidence .

Pharmacological Profile

The pharmacokinetics of progabide indicate good absorption and significant plasma protein binding (95%). Its half-life is approximately four hours, necessitating multiple daily doses for sustained therapeutic effects .

ParameterValue
Bioavailability60%
Protein Binding95%
Half-life4 hours
MetabolismHepatic

Adverse Effects and Considerations

While progabide shows promise across various applications, it is associated with several adverse effects. Commonly reported side effects include somnolence, tremors, and gastrointestinal disturbances. Serious adverse events have also been documented, particularly concerning liver function .

Mécanisme D'action

Progabide acid exerts its effects by binding to GABA receptors, specifically GABA A and GABA B receptors, located on the terminals of primary afferent fibers. This binding increases the affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane and an increase in presynaptic inhibition. Additionally, activation of GABA B receptors retards the influx of calcium ions into the terminals, reducing the evoked release of excitatory amino acids and other neurotransmitters .

Comparaison Avec Des Composés Similaires

Progabide acid is unique in its dual action on both GABA A and GABA B receptors, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s unique mechanism of action and its broad range of applications make it a valuable compound in both research and clinical settings.

Activité Biologique

Progabide acid, a derivative of γ-aminobutyric acid (GABA), has garnered attention for its potential therapeutic applications, particularly in the management of epilepsy and various neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.

Progabide acts primarily as an agonist for both GABAA and GABAB receptors, which are critical in the modulation of neurotransmission in the central nervous system. The activation of these receptors leads to:

  • Increased Chloride Ion Flux : Binding to GABAA receptors enhances the affinity for GABA, resulting in increased chloride ion influx, which promotes presynaptic inhibition and reduces neuronal excitability.
  • Calcium Ion Regulation : Activation of GABAB receptors inhibits calcium ion influx, thereby decreasing the release of excitatory neurotransmitters such as glutamate and aspartate .

Pharmacokinetics

The pharmacokinetic profile of progabide includes:

  • Bioavailability : Approximately 60%
  • Protein Binding : About 95%
  • Metabolism : Primarily hepatic
  • Half-life : Approximately 4 hours .

Epilepsy Treatment

Progabide has been investigated extensively for its efficacy in treating various forms of epilepsy. A double-blind crossover trial involving 20 patients with therapy-resistant epilepsy indicated that:

  • Seizure Reduction : 12 out of 20 patients showed improvement with progabide compared to only 2 with placebo, achieving a significant reduction in seizure frequency (p < 0.01) during the treatment phase .
  • Adverse Effects : Side effects were generally mild, including somnolence and tremors, with no significant alterations in laboratory test results .

Other Neurological Disorders

Beyond epilepsy, progabide has been explored for other conditions:

  • Parkinson's Disease : Studies indicated that progabide could modulate dopaminergic activity, potentially improving symptoms but also complicating L-dopa dyskinesia management .
  • Psychiatric Disorders : Although it showed some promise in improving social responsiveness in schizoaffective disorders, it lacked efficacy as an antipsychotic agent .

Anticonvulsant Effects in Animal Models

Research conducted on rats demonstrated that progabide effectively suppressed generalized tonic-clonic seizures across different developmental stages:

  • In young rats (7-18 days old), significant suppression of tonic phases was observed at doses ranging from 12.5 to 150 mg/kg.
  • In adult rats, while the anticonvulsant effect was noted, it was less pronounced compared to younger subjects .

Summary of Findings

AspectDetails
Mechanism of ActionAgonist for GABAA and GABAB receptors
Bioavailability60%
Protein Binding95%
Half-life4 hours
Clinical EfficacySignificant seizure reduction in epilepsy
Adverse EffectsMild (somnolence, tremors)
Other Investigated UsesParkinson's disease, psychiatric disorders

Propriétés

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAXPPHKWFOGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045742
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62665-97-8
Record name Progabide acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Progabide acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROGABIDE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Progabide acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Progabide acid
Reactant of Route 3
Reactant of Route 3
Progabide acid
Reactant of Route 4
Progabide acid
Reactant of Route 5
Reactant of Route 5
Progabide acid
Reactant of Route 6
Progabide acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.